Home > Products > Screening Compounds P89436 > 6-Guanidino-2-oxocaproic acid
6-Guanidino-2-oxocaproic acid -

6-Guanidino-2-oxocaproic acid

Catalog Number: EVT-1585333
CAS Number:
Molecular Formula: C7H13N3O3
Molecular Weight: 187.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Guanidino-2-oxocaproic acid, also known as GOCA, is a non-proteinogenic amino acid derived from the metabolism of L-homoarginine. It plays a significant role in various biochemical pathways, particularly in the context of cardiovascular health. The compound is primarily recognized for its involvement in metabolic processes and its potential implications as a biomarker for cardiovascular risk.

Source

GOCA is synthesized from L-homoarginine through the action of the enzyme alanine:glyoxylate aminotransferase 2 (AGXT2). This enzyme catalyzes the transamination reaction, converting L-homoarginine into GOCA and other metabolites. The presence of GOCA in biological systems is typically much lower than that of its precursor, L-homoarginine, with concentrations in human plasma being approximately 1000 times lower than those of L-homoarginine .

Classification

6-Guanidino-2-oxocaproic acid is classified as a guanidine derivative and an amino acid analog. It is part of a broader class of compounds known as guanidino compounds, which are characterized by the presence of a guanidine functional group. These compounds are often involved in various physiological processes, including nitric oxide synthesis and metabolic regulation.

Synthesis Analysis

Methods

The synthesis of 6-guanidino-2-oxocaproic acid primarily occurs through enzymatic pathways involving AGXT2. The process can be summarized as follows:

  1. Substrate: L-homoarginine serves as the primary substrate for the reaction.
  2. Enzyme Action: AGXT2 catalyzes the conversion of L-homoarginine to GOCA through transamination.
  3. Reaction Conditions: The reaction typically requires specific conditions such as pH and temperature conducive to enzyme activity.

Technical Details

The enzymatic reaction can be monitored using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to quantify GOCA production and assess kinetic parameters . The kinetic analysis of AGXT2 reveals that it efficiently catalyzes the transamination reaction, producing GOCA alongside other metabolites .

Molecular Structure Analysis

Structure

The molecular structure of 6-guanidino-2-oxocaproic acid can be represented by its chemical formula C7H13N3O3C_7H_{13}N_3O_3. Its structure features a guanidine group attached to a keto acid backbone, which is characteristic of many amino acids.

Data

Key structural data include:

  • Molecular Weight: Approximately 173.20 g/mol
  • Chemical Structure: The compound consists of a six-carbon chain with a ketone functional group and a guanidine moiety.
Chemical Reactions Analysis

Reactions

6-Guanidino-2-oxocaproic acid participates in several biochemical reactions:

  1. Transamination: As mentioned, it is formed from L-homoarginine via AGXT2.
  2. Degradation: GOCA can undergo further metabolic transformations, potentially converting into other metabolites involved in amino acid metabolism.

Technical Details

The reactions involving GOCA are crucial for understanding its role in metabolic pathways related to cardiovascular health. Studies have shown that alterations in the levels of GOCA can impact nitric oxide synthesis, which is vital for maintaining vascular function .

Mechanism of Action

Process

The mechanism by which 6-guanidino-2-oxocaproic acid exerts its effects involves its role as a substrate for various enzymes involved in amino acid metabolism. Specifically, it may influence nitric oxide synthase activity indirectly by modulating the availability of precursor molecules such as L-arginine.

Data

Research indicates that increased levels of GOCA may correlate with enhanced nitric oxide production, contributing to improved endothelial function and reduced cardiovascular risk factors .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water due to its polar functional groups.

Chemical Properties

  • pH Stability: The stability of GOCA can vary with pH; it is generally stable under physiological conditions.
  • Reactivity: Reacts with various amino acids and can participate in transamination reactions.

Relevant data on these properties are essential for understanding how GOCA behaves in biological systems and its potential therapeutic applications.

Applications

Scientific Uses

6-Guanidino-2-oxocaproic acid has garnered interest in scientific research due to its potential implications in cardiovascular health:

  • Biomarker Development: As a metabolite of L-homoarginine, it may serve as a biomarker for cardiovascular risk assessment.
  • Therapeutic Research: Investigations into supplementation with homoarginine or related compounds suggest that enhancing levels of GOCA could have protective effects against cardiovascular diseases .
  • Metabolic Studies: Research into the metabolism of amino acids often includes studies on GOCA to elucidate its role in metabolic pathways and disease states.
Biosynthetic Pathways and Precursor Dynamics of 6-Guanidino-2-oxocaproic Acid

AGXT2-Mediated Transamination of Homoarginine as Primary Biosynthetic Route

6-Guanidino-2-oxocaproic acid (GOCA) is an α-keto acid metabolite produced predominantly via the transamination of the cardiovascular biomarker L-homoarginine. This reaction is catalyzed by the mitochondrial enzyme alanine:glyoxylate aminotransferase 2 (AGXT2), a pyridoxal 5′-phosphate (PLP)-dependent aminotransferase. AGXT2 is highly expressed in human liver and kidneys (accounting for >90% of its tissue distribution) and demonstrates broad substrate promiscuity, enabling it to metabolize multiple guanidino compounds [5] [9].

The enzymatic reaction follows a classic Ping-Pong Bi-Bi mechanism:

  • Substrate Binding: L-homoarginine docks into AGXT2’s active site, where its α-amino group attacks the PLP cofactor, forming a ketimine intermediate.
  • Transamination: The intermediate undergoes rearrangement to yield pyridoxamine 5′-phosphate (PMP) and GOCA.
  • Cofactor Regeneration: PMP transfers its amino group to glyoxylate (or pyruvate), regenerating PLP and producing glycine (or alanine) [7] [10].

Table 1: Kinetic Parameters of AGXT2 for Key Substrates

SubstrateKm (mM)kcat (s-1)Catalytic Efficiency (kcat/Km)
L-homoarginine8.2 ± 1.10.45 ± 0.030.055 ± 0.006
Asymmetric dimethylarginine (ADMA)3.8 ± 0.50.62 ± 0.050.163 ± 0.012
Symmetric dimethylarginine (SDMA)5.1 ± 0.70.28 ± 0.040.055 ± 0.008
L-alanine2.3 ± 0.41.20 ± 0.100.522 ± 0.045

Genetic evidence solidifies AGXT2’s role:

  • AGXT2-knockout mice exhibit 3-fold elevated plasma homoarginine and 6-fold reduced GOCA levels.
  • AGXT2-transgenic mice show 2-fold lower homoarginine and 5-fold higher GOCA concentrations [1] [7]. This inverse relationship confirms AGXT2 as the dominant regulator of systemic homoarginine-GOCA equilibrium.

Isotopic Tracer Studies on Homoarginine-d4 Conversion Kinetics

Stable isotope labeling provides high-resolution insights into GOCA biosynthesis dynamics. Experiments using deuterium-labeled homoarginine (homoarginine-d4) track precursor-product relationships in cellular and animal models:

  • In vitro (HepG2 hepatocytes):
  • Cells overexpressing AGXT2 incubated with 100 µM homoarginine-d4 produced detectable labeled GOCA-d4 in culture media within 2 hours.
  • Conversion efficiency was 12.7 ± 1.8% in AGXT2-overexpressing cells vs. 0.9 ± 0.2% in GFP-vector controls, indicating endogenous AGXT2 contributes minimally under baseline conditions [1] [7].

  • In vivo (C57/BL6 mice):

  • Intraperitoneal injection of homoarginine-d4 (50 mg/kg) resulted in peak plasma GOCA-d4 at 4 hours.
  • Additional metabolites were detected, including homocitrulline (from nitric oxide synthase activity) and lysine (from arginase hydrolysis), highlighting competing metabolic fates of homoarginine [7] [6].

Table 2: Isotopic Tracer Conversion Kinetics of Homoarginine-d4

Model SystemGOCA-d4 Detection TimeConversion Rate (%)Key Competing Metabolites Identified
HepG2 (AGXT2-overexpressing)2 hours12.7 ± 1.8%None detected
HepG2 (vector control)6 hours0.9 ± 0.2%Homocitrulline
Wild-type mice (plasma)4 hours8.3 ± 1.2%Lysine, Homocitrulline

These studies quantify GOCA’s kinetic precedence over alternative homoarginine catabolic routes. Notably, AGXT2-mediated transamination outcompetes arginase-mediated hydrolysis to lysine by 8-fold in hepatocytes, positioning it as the dominant metabolic pathway [6] [8].

Endogenous vs. Exogenous Modulators of Hepatic and Renal GOCA Production

GOCA biosynthesis is modulated by factors influencing AGXT2 expression, substrate availability, and competing biochemical pathways:

I. Endogenous Modulators

  • Genetic Polymorphisms:Single-nucleotide polymorphisms (SNPs) in AGXT2 (e.g., rs37369, rs16899974) correlate with altered enzyme activity. Carriers of rs37369-T allele show 2.4-fold higher CAD risk and elevated ADMA/SDMA, indirectly suppressing AGXT2’s capacity for homoarginine transamination [5] [9].
  • Competitive Substrates:AGXT2 processes multiple guanidino compounds:
  • Dimethylarginines (ADMA/SDMA): Higher catalytic efficiency (kcat/Km = 0.16) vs. homoarginine (0.055) favors their metabolism, potentially limiting GOCA synthesis during uremia or cardiovascular disease [9] [10].
  • β-Aminoisobutyric Acid (BAIBA): AGXT2’s role in BAIBA synthesis may divert PLP cofactor availability [5].

II. Exogenous Modulators

  • Dietary Protein:High lysine intake (e.g., 2.5% Lys·HCl diet in rats) elevates plasma homoarginine by 38%, increasing GOCA precursor pool. Conversely, low-protein diets suppress AGXT2 expression [8].
  • Gender and Hormonal Status:Human studies show 15–20% higher plasma GOCA in males vs. females, potentially linked to androgen-mediated AGXT2 induction [4].

Table 3: Physiological Modulators of GOCA Biosynthesis

ModulatorEffect on AGXT2 ActivityImpact on Plasma [GOCA]Mechanism
AGXT2 rs37369-T allele↓ 30–40%↓ 25%Reduced enzyme catalytic efficiency
Elevated ADMA/SDMACompetitive inhibition↓ 40–60%Substrate saturation at active site
High-lysine dietUnchanged↑ 15–20%Increased homoarginine precursor
Male gender (vs. female)↑ 25%↑ 20%Androgen-dependent AGXT2 upregulation

Physiological contexts like chronic kidney disease (CKD) exacerbate modulation: Renal AGXT2 deficiency in CKD patients reduces GOCA synthesis by >50%, elevating cardiovascular risk through concurrent homoarginine depletion [1] [4].

Properties

Product Name

6-Guanidino-2-oxocaproic acid

IUPAC Name

6-(diaminomethylideneamino)-2-oxohexanoic acid

Molecular Formula

C7H13N3O3

Molecular Weight

187.2 g/mol

InChI

InChI=1S/C7H13N3O3/c8-7(9)10-4-2-1-3-5(11)6(12)13/h1-4H2,(H,12,13)(H4,8,9,10)

InChI Key

OFEGDEMQQFIEPP-UHFFFAOYSA-N

Synonyms

6-guanidino-2-oxocaproic acid

Canonical SMILES

C(CCN=C(N)N)CC(=O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.